2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group attached to the acetamide moiety and a phenyl ring substituted with a 3-methylisoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide typically involves the reaction of aniline derivatives with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted acetamides or thioacetamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary amines or alcohols.
Scientific Research Applications
2-Chloro-N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the isoxazole moiety.
N-[4-[(5-Methylisoxazol-3-yl)sulphamoyl]phenyl]acetamide: Contains a sulfonamide group instead of a chloro group.
2-Chloro-N-(5-methylisoxazol-3-yl)acetamide: Similar structure but with different substitution on the phenyl ring.
Uniqueness
2-Chloro-N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide is unique due to the presence of both the chloro and isoxazole groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64696-58-8 |
---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-6-11(17-15-8)9-2-4-10(5-3-9)14-12(16)7-13/h2-6H,7H2,1H3,(H,14,16) |
InChI Key |
MAWTVWAEGRJYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.